molecular formula C6H13ClN2O2S B3120794 4-Ethylpiperazine-1-sulfonyl chloride CAS No. 273207-02-6

4-Ethylpiperazine-1-sulfonyl chloride

Cat. No.: B3120794
CAS No.: 273207-02-6
M. Wt: 212.7 g/mol
InChI Key: PGJGEPQKJHQLQA-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonyl chloride, commonly known as EPSC or Sulfo-EPSC, is an important intermediate material that is widely used in the field of organic synthesis. It has an empirical formula of C6H14Cl2N2O2S and a molecular weight of 249.16 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=S(N1CCN(CC)CC1)(Cl)=O . This represents a 1:1 ratio of the compound with a chloride ion .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 249.16 and its molecular formula is C6H14Cl2N2O2S .

Scientific Research Applications

Trifluoromethylation and Chlorination

Trifluoromethanesulfonyl chloride has been utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, highlighting its significance in synthetic chemistry. This compound reacts under reductive conditions and is distinct in its ability to perform electrophilic chlorination, particularly leveraged in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

Antitumour Agents Development

Sulfonamides, including sulfonamide subunits like 4-Ethylpiperazine-1-sulfonyl chloride, have been recognized for their broad biological properties. Their synthesis provides a range of derivatives from various amines and sulfonyl chlorides, offering versatility in drug development. The sulfonamide group's orientation in relation to other functional groups is crucial in molecules with antibacterial activities, demonstrating a clear structure-activity relationship (Azevedo-Barbosa et al., 2020).

Antioxidant Activity Analysis

Methods such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests leverage chemical reactions to assess antioxidant activity. These tests are crucial for determining the antioxidant capacity of complex samples, with implications in various scientific fields including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental and Food Analysis

Antibodies have been utilized in assays and techniques developed for environmental and food research. The development of key immunoreagents for compounds like sulfonamides has been crucial for techniques like ELISA and immunosensors, aiding in risk control and research in areas such as herbicides, surfactants, and veterinary drugs (Fránek & Hruška, 2018).

Impact on Advanced Oxidation Processes

Chloride ions play a significant role in aquatic environments and can react with strong oxidants generated from persulfate activation. Understanding the impact of chloride radicals on the conversion of organic substrates and the potential generation of chlorinated by-products is crucial for environmental applications of advanced oxidation processes (Oyekunle et al., 2021).

Properties

IUPAC Name

4-ethylpiperazine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJGEPQKJHQLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285468
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273207-02-6
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273207-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1-piperazinesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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